Intermediate Iminium Ion Stability in Polar Solvents
2-Tert-butylpyrrolidine exhibits an intermediate stability for its iminium ion in polar solvents, placing it between the more stable pyrrolidine and the less stable Jørgensen-Hayashi catalyst [1]. This quantitative ranking, derived from computational comparison of amine exchange equilibria, provides a predictable basis for selecting it over other catalysts for specific reaction conditions [1].
| Evidence Dimension | Predicted order of iminium ion stability in very polar solvents |
|---|---|
| Target Compound Data | Position 4 |
| Comparator Or Baseline | 1) O-tert-butyldiphenylsilylprolinol; 2) Pyrrolidine; 3) O-methylprolinol; 5) Jørgensen-Hayashi catalyst; 6) 2-tritylpyrrolidine; 7) N,N-dimethylprolinamide; 8) trimethylsilyl prolinate; 9) 3-triflamidopyrrolidine; 10) methyl prolinate; 11) MacMillan-1 catalyst; 12) MacMillan-2 catalyst |
| Quantified Difference | Not numerically quantified; relative ranking position |
| Conditions | Computational study (M06-2X/6-311+G(d,p) level) in a polar solvent continuum |
Why This Matters
This rank order allows scientists to predict and select the catalyst that will provide the optimal iminium ion stability for a given transformation, impacting reaction rates and yields.
- [1] Costa, A. M., et al. Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Recercat (Dipòsit de la Recerca de Catalunya). 2023. View Source
